molecular formula C4H9N5O B13545398 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol

3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol

Cat. No.: B13545398
M. Wt: 143.15 g/mol
InChI Key: BDDUBRZCVDUBJM-UHFFFAOYSA-N
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Description

3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is an organic compound that features both an amino group and a tetrazole ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of an amino alcohol with those of a tetrazole. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol typically involves the reaction of 3-aminopropanol with a tetrazole derivative. One common method is the cyclization reaction of azide and cyanide compounds, which can be catalyzed by zinc salts in an aqueous environment . Another approach involves the reaction of sodium azide with nitriles in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, reducing reaction times and improving product yields .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted products depending on the reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is unique due to its combination of an amino alcohol and a tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H9N5O

Molecular Weight

143.15 g/mol

IUPAC Name

3-amino-3-(2H-tetrazol-5-yl)propan-1-ol

InChI

InChI=1S/C4H9N5O/c5-3(1-2-10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9)

InChI Key

BDDUBRZCVDUBJM-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C1=NNN=N1)N

Origin of Product

United States

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